molecular formula C8H10F5NO4 B1530477 4,4-Difluoro-L-proline methyl ester trifluoroacetate CAS No. 915230-14-7

4,4-Difluoro-L-proline methyl ester trifluoroacetate

Cat. No.: B1530477
CAS No.: 915230-14-7
M. Wt: 279.16 g/mol
InChI Key: OVMBCVZBBJYYNQ-WCCKRBBISA-N
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Description

4,4-Difluoro-L-proline methyl ester trifluoroacetate is a useful research compound. Its molecular formula is C8H10F5NO4 and its molecular weight is 279.16 g/mol. The purity is usually 95%.
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Biological Activity

4,4-Difluoro-L-proline methyl ester trifluoroacetate (CAS Number: 915230-14-7) is a fluorinated derivative of the amino acid proline. Its unique structural features, including dual fluorination at the 4-position and a trifluoroacetate group, contribute to its distinct biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interaction with biomolecules, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula for this compound is C₈H₁₀F₅NO₄. The compound's structure can be summarized as follows:

Property Details
Molecular FormulaC₈H₁₀F₅NO₄
CAS Number915230-14-7
Structural FeaturesTwo fluorine atoms at the 4-position; trifluoroacetate group enhances solubility

Research indicates that this compound exhibits its biological effects primarily through interactions with enzymes and proteins. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing protein folding and stability due to its unique fluorinated structure.

Key Mechanisms:

  • Enzyme Interaction : The compound can bind to specific enzymes, altering their kinetics or stability. This is attributed to steric and electronic effects introduced by the fluorine atoms.
  • Modulation of Biological Pathways : Similar compounds have been investigated for their roles in modulating pathways related to cancer and metabolic disorders.

Biological Activity

The biological activity of this compound has been explored through various studies:

  • Protein Folding and Stability : Its structural similarity to proline allows it to influence protein conformation and stability.
  • Enzymatic Reactions : Studies suggest that this compound can modify enzyme activity, potentially leading to therapeutic applications in metabolic disorders .
  • Potential Toxicity : At higher doses, it may induce oxidative stress and cellular damage.

Applications

The unique properties of this compound suggest several potential applications:

  • Pharmaceutical Development : Its ability to modulate enzyme activity positions it as a candidate for drug development targeting metabolic disorders or cancer.
  • Biochemical Research : The compound can serve as a tool for studying protein dynamics and interactions due to its structural similarities with proline.

Properties

IUPAC Name

methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2.C2HF3O2/c1-11-5(10)4-2-6(7,8)3-9-4;3-2(4,5)1(6)7/h4,9H,2-3H2,1H3;(H,6,7)/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMBCVZBBJYYNQ-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)(F)F.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(CN1)(F)F.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Difluoro-L-proline methyl ester trifluoroacetate
Reactant of Route 2
4,4-Difluoro-L-proline methyl ester trifluoroacetate
Reactant of Route 3
4,4-Difluoro-L-proline methyl ester trifluoroacetate
Reactant of Route 4
4,4-Difluoro-L-proline methyl ester trifluoroacetate
Reactant of Route 5
Reactant of Route 5
4,4-Difluoro-L-proline methyl ester trifluoroacetate
Reactant of Route 6
4,4-Difluoro-L-proline methyl ester trifluoroacetate

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